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Introduction

Avadomide (CC-122) is a novel cereblon E3 ligase modulator (CELMoD®) with potent
immunomodulatory and anti-tumor activities.[1][2] Its mechanism of action involves binding to
the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-
CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3
ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid
transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these
transcription factors results in a cascade of downstream effects, including direct apoptosis of
malignant B cells and significant modulation of the immune system, particularly the activation of
T cells and Natural Killer (NK) cells.[1][3]

Flow cytometry is an indispensable tool for elucidating the pharmacodynamic effects of
Avadomide on various immune cell populations. It allows for the precise identification,
enumeration, and characterization of immune cell subsets from peripheral blood and tumor
tissue, providing critical insights into the drug's in vivo mechanism of action. This document
provides detailed application notes and protocols for the flow cytometric analysis of immune
cells in response to Avadomide treatment.

Mechanism of Action and Immunomodulatory Effects
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Avadomide's primary immunomodulatory effects are driven by the degradation of Ikaros and
Aiolos in immune cells. In T cells, this leads to increased production of interleukin-2 (IL-2) and
interferon-gamma (IFN-y), enhanced T cell proliferation, and a shift towards a more activated
phenotype.[1][4] Avadomide has also been shown to activate NK cells, enhancing their
cytotoxic potential against tumor cells.[1] Furthermore, Avadomide treatment can alter the
tumor microenvironment, leading to increased infiltration of effector immune cells.[1]

A key pharmacodynamic biomarker for Avadomide activity is the degradation of Aiolos in
peripheral blood B and T lymphocytes, which can be quantified using intracellular flow
cytometry.[1][5]

Quantitative Analysis of Inmune Cell Modulation by
Avadomide

The following tables summarize quantitative data on the effects of Avadomide on various
immune cell populations, as determined by flow cytometry in clinical studies.

Table 1: Pharmacodynamic Effect of Avadomide on Aiolos Protein Levels in Peripheral Blood

Lymphocytes[1][5]
) . Median Reduction in
Cell Type Timepoint .
Aiolos
CD19+ B Cells 5 hours post-dose -59%
CD3+ T Cells 5 hours post-dose -45%

Table 2: Changes in Peripheral T Cell Subsets After Avadomide Treatment[1][6]

Median Change from

T Cell Subset (CD8+) Timepoint .
Baseline
Naive (CD45RA+/CD45R0-) Cycle 1, Day 15 -30%
Memory (CD45RA-/CD45RO+)  Cycle 1, Day 15 +214%
Activated (HLA-DR+) Cycle 1, Day 15 +111%
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Table 3: Changes in Peripheral Regulatory T Cells After Avadomide Treatment[1]

Median Change from

T Cell Subset Timepoint .
Baseline
Regulatory T cells (Tregs)
(CD3+CD4+CD25+CD127-/loF  Cycle 1, Day 22 +300% (threefold increase)

oxP3+)

Table 4: Modulation of the Tumor Microenvironment by Avadomide[1]

Immune Cell Infiltrate Median Change in Infiltration
CD3+ T Cells +360%

CD8+ T Cells +924%

CD3+FOXP3+ Regulatory T cells +321%

CD163+ Macrophages +407%

CD11c+ Dendritic Cells +45%

B Cells -38%

Visualizing the Impact of Avadomide
Signaling Pathway
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Avadomide Mechanism of Action
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Caption: Avadomide binds to Cereblon, leading to the degradation of Ikaros and Aiolos,

resulting in immune cell activation and tumor cell apoptosis.

Experimental Workflow
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Flow Cytometry Workflow for Avadomide Immune Monitoring
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Caption: A generalized workflow for the flow cytometric analysis of immune cells following
Avadomide treatment.

Experimental Protocols

Protocol 1: Immunophenotyping of T Cell Subsets in
Human Peripheral Blood

This protocol outlines the procedure for identifying and quantifying major T cell subsets and
their activation status in peripheral blood mononuclear cells (PBMCs).

1. Materials and Reagents:

e Phosphate-buffered saline (PBS)

e Ficoll-Paque PLUS

o Fetal Bovine Serum (FBS)

o Flow Cytometry Staining Buffer (PBS + 2% FBS)
e Human TruStain FcX™ (Fc block)

e Live/Dead Fixable Viability Dye

e Antibody Panel 1 (see Table 5)
 Fixation/Permeabilization Buffer

e Intracellular Staining Buffer

e Anti-human Aiolos antibody

5 mL polystyrene round-bottom tubes

Flow cytometer

Table 5: Antibody Panel for T Cell Analysis
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Target Fluorochrome Clone Purpose
CD3 BUV395 UCHT1 Pan T cell marker
CD4 BUV496 SK3 Helper T cell marker
Cytotoxic T cell
CD8 APC-H7 SK1
marker
CD45RA PE-Cy7 HI100 Naive T cell marker
CD45R0O BV786 UCHL1 Memory T cell marker
HLA-DR PerCP-Cy5.5 G46-6 Activation marker
CD25 PE M-A251 Activation/Treg marker
CD127 BV605 A019D5 Treg marker
PD-1 BB700 EH12.2H7 Exhaustion marker
_ Pharmacodynamic
Aiolos AF647 0-21
marker
Live/Dead e.g., Zombie Aqua Viability

2. Procedure:

o PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient
centrifugation according to the manufacturer's protocol.

e Cell Staining: a. Resuspend 1 x 10”6 PBMCs in 50 pL of Flow Cytometry Staining Buffer. b.
Add Fc block and incubate for 10 minutes at room temperature. c. Add the live/dead viability
dye and incubate for 15 minutes at room temperature, protected from light. d. Wash cells
with 2 mL of staining buffer and centrifuge at 300 x g for 5 minutes. e. Add the surface
antibody cocktail (CD3, CD4, CD8, CD45RA, CD45R0, HLA-DR, CD25, CD127, PD-1) and
incubate for 20 minutes at 4°C in the dark. f. Wash cells twice with staining buffer.

e Intracellular Staining for Aiolos: a. Fix and permeabilize the cells using a commercial
fixation/permeabilization kit according to the manufacturer's instructions. b. Add the anti-

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Aiolos antibody and incubate for 30 minutes at 4°C in the dark. c. Wash cells with

permeabilization buffer.

o Data Acquisition: Resuspend cells in 300 pL of staining buffer and acquire on a calibrated

flow cytometer. Collect a minimum of 100,000 events in the lymphocyte gate.

o Gating Strategy: a. Gate on single cells using FSC-A vs FSC-H. b. Gate on live cells using

the viability dye. c. Gate on lymphocytes based on FSC-A and SSC-A. d. From the
lymphocyte gate, identify CD3+ T cells. e. Within the CD3+ population, delineate CD4+ and
CD8+ subsets. f. Analyze the expression of CD45RA, CD45R0, and HLA-DR on CD4+ and
CD8+ T cells to identify naive, memory, and activated populations. g. Identify Tregs as
CD4+CD25+CD127-/lo. h. Quantify Aiolos expression within CD4+ and CD8+ T cells.

Protocol 2: Analysis of NK Cell Activation

This protocol is designed to assess the activation status of Natural Killer (NK) cells.

1. Materials and Reagents:

e Same as Protocol 1, with the following modifications:

e Antibody Panel 2 (see Table 6)

e Anti-human Granzyme B antibody

Table 6: Antibody Panel for NK Cell Analysis

Target Fluorochrome Clone Purpose

CD3 BUV395 UCHT1 T cell exclusion

CD56 PE-Cy7 B159 Pan NK cell marker
CD16 BV786 3G8 Mature NK cell marker
NKG2D PE 1D11 Activating receptor
Granzyme B AF647 GB11 Cytotoxicity marker
Live/Dead e.g., Zombie Aqua Viability
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2. Procedure:

o Follow steps 1 and 2 from Protocol 1, using the NK cell surface antibody panel (CD3, CD56,
CD16, NKG2D).

e Intracellular Staining for Granzyme B: a. Follow the same fixation and permeabilization steps
as in Protocol 1. b. Add the anti-Granzyme B antibody and incubate for 30 minutes at 4°C in
the dark. c. Wash cells with permeabilization buffer.

» Data Acquisition: Acquire samples on a flow cytometer.

o Gating Strategy: a. Gate on single, live lymphocytes as in Protocol 1. b. Identify NK cells as
CD3-CD56+. c. Further delineate NK cell subsets based on CD16 expression
(CD56dimCD16+ and CD56brightCD16-/dim). d. Analyze the expression of the activation
marker NKG2D and the cytotoxic molecule Granzyme B on the total NK cell population and
its subsets.

Protocol 3: B Cell Subset Analysis

This protocol is for the identification and enumeration of different B cell developmental stages
in peripheral blood.

1. Materials and Reagents:
e Same as Protocol 1, with the following modifications:
e Antibody Panel 3 (see Table 7)

Table 7: Antibody Panel for B Cell Subset Analysis
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Target Fluorochrome Clone Purpose
CD19 BUV395 HIB19 Pan B cell marker
CD20 APC-H7 2H7 Mature B cell marker
CD27 PE-Cy7 M-T271 Memory B cell marker
Naive/Memory B cell
IgD BV786 IAG-2
marker
Naive/Transitional B
IgM PerCP-Cy5.5 G20-127
cell marker
Plasmablast/Transitio
CD38 PE HIT2
nal B cell marker
) Pharmacodynamic
Aiolos AF647 0-21
marker
Live/Dead e.g., Zombie Aqua Viability

2. Procedure:

Follow steps 1 and 2 from Protocol 1, using the B cell surface antibody panel (CD19, CD20,
CD27, IgD, IgM, CD38).

Intracellular Staining for Aiolos: Follow the same procedure as in Protocol 1.

Data Acquisition: Acquire samples on a flow cytometer.

Gating Strategy: a. Gate on single, live lymphocytes. b. Identify B cells as CD19+. c. Within

the CD19+ population, identify subsets based on the differential expression of IgD and

CD27:

o Naive B cells: IgD+CD27-
o Memory B cells: CD27+

o Switched memory B cells: IgD-CD27+

o Non-switched memory B cells: IgD+CD27+ d. Identify transitional B cells as
CD19+CD38highlgMhigh and plasmablasts as CD19+CD38highlgM-. e. Quantify Aiolos
expression within the total CD19+ B cell population and its subsets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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